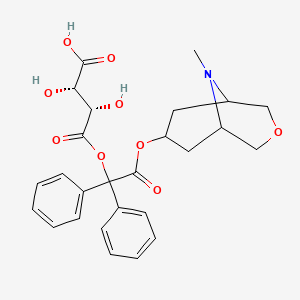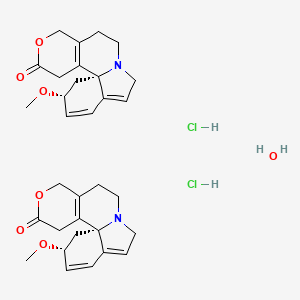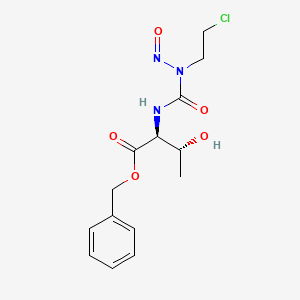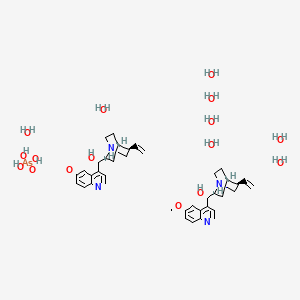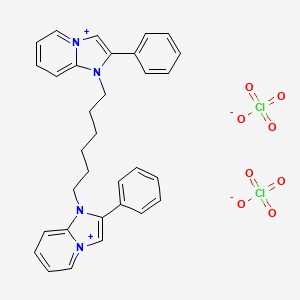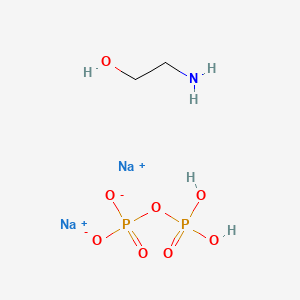
Sodium dihydrogen pyrophosphate, ethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium dihydrogen pyrophosphate, ethanolamine salt is an inorganic compound that combines the properties of sodium dihydrogen pyrophosphate and ethanolamine. This compound is known for its buffering and chelating abilities, making it useful in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium dihydrogen pyrophosphate is typically synthesized by heating sodium dihydrogen phosphate. The reaction is as follows: [ 2 \text{NaH}_2\text{PO}_4 \rightarrow \text{Na}_2\text{H}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ] For the ethanolamine salt, ethanolamine is reacted with sodium dihydrogen pyrophosphate under controlled conditions to form the desired compound.
Industrial Production Methods: Industrial production involves the thermal condensation of sodium dihydrogen phosphate, followed by the addition of ethanolamine. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation and Reduction: Sodium dihydrogen pyrophosphate can undergo oxidation and reduction reactions, although these are less common.
Substitution: It can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acids and Bases: Hydrochloric acid, sodium hydroxide.
Major Products:
Oxidation: Formation of higher oxidation state phosphorus compounds.
Reduction: Formation of lower oxidation state phosphorus compounds.
Substitution: Formation of various substituted pyrophosphate compounds.
Chemistry:
- Used as a buffering agent in various chemical reactions.
- Acts as a chelating agent to bind metal ions.
Biology:
- Employed in biochemical assays and enzyme reactions.
- Used in the preparation of buffer solutions for biological experiments.
Medicine:
- Investigated for its potential use in drug formulations.
- Used in dental care products for its chelating properties.
Industry:
- Utilized in the food industry as a leavening agent.
- Used in water treatment processes to prevent corrosion.
Mecanismo De Acción
Sodium dihydrogen pyrophosphate, ethanolamine salt exerts its effects primarily through its ability to act as a buffer and chelating agent. It stabilizes pH levels in various solutions and binds to metal ions, preventing them from participating in unwanted reactions. The molecular targets include metal ions and acidic or basic groups in the solution.
Comparación Con Compuestos Similares
Disodium pyrophosphate: Similar buffering and chelating properties but lacks the ethanolamine component.
Tetrasodium pyrophosphate: Higher sodium content, used in different industrial applications.
Sodium hexametaphosphate: Another polyphosphate with distinct properties and uses.
Uniqueness: Sodium dihydrogen pyrophosphate, ethanolamine salt is unique due to the presence of ethanolamine, which enhances its buffering capacity and chelating ability. This makes it particularly useful in applications requiring precise pH control and metal ion binding.
Propiedades
Número CAS |
68413-76-3 |
|---|---|
Fórmula molecular |
C2H9NNa2O8P2 |
Peso molecular |
283.02 g/mol |
Nombre IUPAC |
disodium;2-aminoethanol;phosphono phosphate |
InChI |
InChI=1S/C2H7NO.2Na.H4O7P2/c3-1-2-4;;;1-8(2,3)7-9(4,5)6/h4H,1-3H2;;;(H2,1,2,3)(H2,4,5,6)/q;2*+1;/p-2 |
Clave InChI |
VTZVKLBVEIMQSZ-UHFFFAOYSA-L |
SMILES canónico |
C(CO)N.OP(=O)(O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



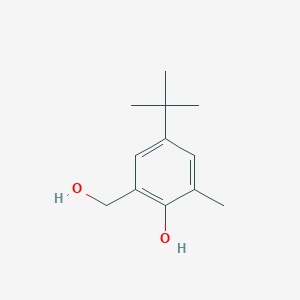

![3-(5-anilino-2-methoxy-4-methylphenyl)-3-[4-(N-ethyl-4-methylanilino)-2-hydroxyphenyl]-2-benzofuran-1-one;sulfuric acid](/img/structure/B12776148.png)



![7-Benzamido-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;1,2-bis(2-methylphenyl)guanidine;1,2-diphenylguanidine](/img/structure/B12776178.png)
